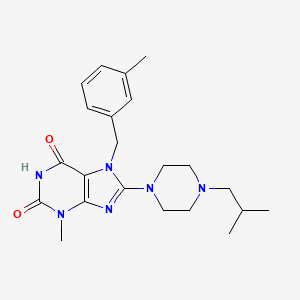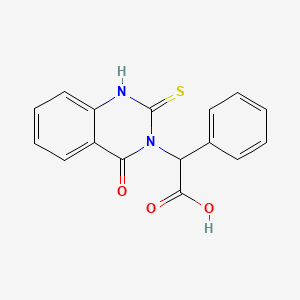![molecular formula C39H41N5Na2O10S3 B14105023 Disodium;4-[[4-(dimethylamino)phenyl]diazenyl]benzenesulfonate;4-[[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxy-5-sulfobenzenesulfonate](/img/structure/B14105023.png)
Disodium;4-[[4-(dimethylamino)phenyl]diazenyl]benzenesulfonate;4-[[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxy-5-sulfobenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium;4-[[4-(dimethylamino)phenyl]diazenyl]benzenesulfonate;4-[[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxy-5-sulfobenzenesulfonate is a complex organic compound with significant applications in various fields. This compound is known for its vibrant color properties and is often used as a dye in different industries. Its unique structure allows it to participate in various chemical reactions, making it a valuable compound for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Disodium;4-[[4-(dimethylamino)phenyl]diazenyl]benzenesulfonate;4-[[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxy-5-sulfobenzenesulfonate involves multiple steps. One common method includes the diazotization of 4-aminobenzenesulfonic acid followed by coupling with N,N-dimethylaniline . The reaction conditions typically require acidic environments and controlled temperatures to ensure the stability of the diazonium salt formed during the process.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pH, and reactant concentrations, ensuring high purity and efficiency in the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Disodium;4-[[4-(dimethylamino)phenyl]diazenyl]benzenesulfonate;4-[[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxy-5-sulfobenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can break down the azo bonds, leading to the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve the use of catalysts and controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction typically produces aromatic amines .
Wissenschaftliche Forschungsanwendungen
Disodium;4-[[4-(dimethylamino)phenyl]diazenyl]benzenesulfonate;4-[[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxy-5-sulfobenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored inks.
Wirkmechanismus
The mechanism of action of Disodium;4-[[4-(dimethylamino)phenyl]diazenyl]benzenesulfonate;4-[[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxy-5-sulfobenzenesulfonate involves its interaction with various molecular targets. The compound’s azo bonds can undergo cleavage under specific conditions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in changes in cellular processes, making the compound useful in various biological and medical applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl Orange: Another azo dye with similar properties but different applications.
Orange II Sodium Salt: Used in similar applications but has a different molecular structure.
Phenolphthalein: A pH indicator with different color-changing properties.
Uniqueness
Disodium;4-[[4-(dimethylamino)phenyl]diazenyl]benzenesulfonate;4-[[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxy-5-sulfobenzenesulfonate stands out due to its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its stability and vibrant color make it particularly valuable in industrial and research settings .
Eigenschaften
Molekularformel |
C39H41N5Na2O10S3 |
|---|---|
Molekulargewicht |
882.0 g/mol |
IUPAC-Name |
disodium;4-[[4-(dimethylamino)phenyl]diazenyl]benzenesulfonate;4-[[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxy-5-sulfobenzenesulfonate |
InChI |
InChI=1S/C25H28N2O7S2.C14H15N3O3S.2Na/c1-5-26-20-9-7-17(11-15(20)3)25(18-8-10-21(27-6-2)16(4)12-18)19-13-22(28)24(36(32,33)34)14-23(19)35(29,30)31;1-17(2)13-7-3-11(4-8-13)15-16-12-5-9-14(10-6-12)21(18,19)20;;/h7-14,26,28H,5-6H2,1-4H3,(H,29,30,31)(H,32,33,34);3-10H,1-2H3,(H,18,19,20);;/q;;2*+1/p-2 |
InChI-Schlüssel |
DLSJBPNVZNTATN-UHFFFAOYSA-L |
Kanonische SMILES |
CCNC1=C(C=C(C=C1)C(=C2C=CC(=NCC)C(=C2)C)C3=CC(=C(C=C3S(=O)(=O)O)S(=O)(=O)[O-])O)C.CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Propoxyphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14104943.png)

![1-(3-Ethoxy-4-hydroxyphenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14104953.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B14104965.png)
![N-(2,4-dimethylphenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14104969.png)
![N-(3,5-difluorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide](/img/structure/B14104971.png)
![N-(4-chlorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide](/img/structure/B14104975.png)
![5-(7-Hydroxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl)-2-methylpenta-2,4-dienoic acid](/img/structure/B14104978.png)
![5-(benzo[d][1,3]dioxol-5-yl)-N-(4-morpholinophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14104985.png)
![7-Chloro-2-[2-(dimethylamino)ethyl]-1-(4-ethoxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14104993.png)

![3-[(3,4-dichlorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14105010.png)
![3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-(3-phenylpropyl)propanamide](/img/structure/B14105018.png)

